molecular formula C10H10Cl2O4 B14030701 Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate

Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate

Cat. No.: B14030701
M. Wt: 265.09 g/mol
InChI Key: IIWZAGDZFLRMAO-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate typically involves the esterification of 2,3-dichloro-6-(methoxymethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions with water can facilitate the hydrolysis of the ester group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxymethoxy group.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Hydrolysis: 2,3-dichloro-6-(methoxymethoxy)benzoic acid and methanol.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxymethoxy group.

Scientific Research Applications

Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxymethoxy group can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dichloro-6-methoxybenzoate: Similar structure but lacks the methoxymethoxy group.

    Methyl 2,3-dichlorobenzoate: Lacks both the methoxymethoxy and methoxy groups.

    Methyl 2,3-dichloro-6-ethoxybenzoate: Contains an ethoxy group instead of a methoxymethoxy group.

Uniqueness

Methyl 2,3-dichloro-6-(methoxymethoxy)benzoate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

IUPAC Name

methyl 2,3-dichloro-6-(methoxymethoxy)benzoate

InChI

InChI=1S/C10H10Cl2O4/c1-14-5-16-7-4-3-6(11)9(12)8(7)10(13)15-2/h3-4H,5H2,1-2H3

InChI Key

IIWZAGDZFLRMAO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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